Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde
Description
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is a bicyclic sesquiterpenoid derivative featuring a decahydronaphthalene (decalin) core substituted with four methyl groups and an acetaldehyde (-CH₂CHO) moiety at position 1. This compound is structurally related to terpenoids such as abienol and sclareol derivatives, which are widely studied for their roles in fragrance chemistry and biological activity .
The aldehyde group confers distinct reactivity compared to alcohols or diols, including susceptibility to oxidation and participation in condensation reactions. These characteristics may render it valuable in synthetic chemistry for producing aroma compounds or pharmaceutical intermediates.
Properties
CAS No. |
53779-39-8 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetaldehyde |
InChI |
InChI=1S/C16H28O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11-14H,5-10H2,1-4H3 |
InChI Key |
MJUCEVOCSCWXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CC=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde typically involves the hydrogenation of a precursor compound, such as tetramethylnaphthalene, under high pressure and temperature conditions. The reaction is catalyzed by a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of decahydro-2,5,5,8a-tetramethylnaphthalen-1-carboxylic acid.
Reduction: Formation of decahydro-2,5,5,8a-tetramethylnaphthalen-1-ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the hydrophobic naphthalene ring system may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Molecular Characteristics of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde and Analogs
Key Observations :
- Molecular Complexity: (Z)-Abienol and (+)-cis-Abienol are diterpenes (C20), whereas the target compound and Sclareol Glycol are smaller (C15–C16).
- Functional Groups : The aldehyde group in the target compound is electron-deficient compared to the hydroxyl groups in analogs, influencing solubility and reactivity.
Physical Properties and Solubility
Table 2: Comparative Physical Properties
Key Observations :
- Melting/Boiling Points : Sclareol Glycol’s diol structure increases intermolecular hydrogen bonding, resulting in higher melting (131–132°C) and boiling points (315°C) .
- Solubility: Aldehydes generally exhibit moderate polarity, suggesting the target compound may dissolve in alcohols or ketones, unlike the less polar (Z)-Abienol.
Key Observations :
- Aldehyde Utility : The target compound’s aldehyde group could enable Schiff base formation, useful in synthesizing nitrogen-containing bioactive molecules.
- Fragrance Chemistry: (Z)-Abienol and Sclareol Glycol are established in perfumery, while the target compound’s aldehyde may contribute green, citrus-like notes.
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